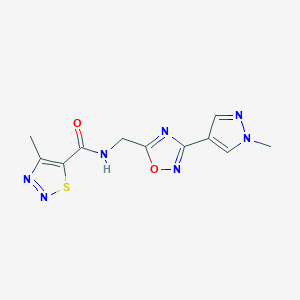

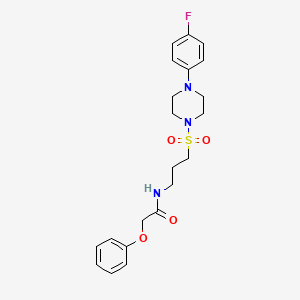

N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Cyanophenyl)thiourea” is a compound that has been identified in the scientific literature . It’s a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

While specific synthesis methods for “N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide” were not found, a similar compound, “N-benzoyl-N′-(4′-cyanophenyl)thiourea” was synthesized in a high yield, via different applications of aroyl isocyanate and 4-aminobenzonitrile .Molecular Structure Analysis

The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound 1 was determined by an X-ray single-crystal technique .Scientific Research Applications

Organic Synthesis and Material Science Applications

Synthesis of Triazole Analogues : The synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, substituted with a methyl or benzyl group, showcases the versatility of triazole carboxamides in creating compounds with potential biological activities. These compounds were obtained by reducing corresponding 4-amino-5-cyanotriazoles, demonstrating the utility of N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide in synthesizing analogues with varied substitutions (Albert, 1970).

Energetic Materials : The nitrogen-rich compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were synthesized from diaminomaleodinitrile, demonstrating the potential of triazole derivatives in creating high-energy materials. These compounds exhibit remarkable thermal stability and low sensitivity to impact and friction, making them interesting for applications in energetic materials (Qin et al., 2016).

Pharmaceutical Research Applications

Antimicrobial Agents : Novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides, were synthesized and evaluated for their antimicrobial activities against primary pathogens. These compounds showed moderate to good activities, with some demonstrating potent antibacterial effects against S. aureus and antifungal activity against C. albicans, highlighting the potential of triazole carboxamides as antimicrobial agents (Pokhodylo et al., 2021).

Antitumor Activity : The synthesis and evaluation of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity offer insights into the therapeutic potential of triazole derivatives. These compounds were tested against a panel of tumor cell lines, revealing significant inhibitory effects, particularly against colon and melanoma cell lines, indicating their potential as antitumor agents (Maggio et al., 2011).

Cytotoxicity and Molecular Docking Studies : The design, synthesis, and evaluation of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives for their anticancer activity against breast cancer cell lines demonstrated promising cytotoxicity. Molecular docking studies further supported their potential mechanism of action, showcasing the role of triazole carboxamides in cancer research (Shinde et al., 2022).

Safety and Hazards

properties

IUPAC Name |

N-(4-cyanophenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O/c11-5-7-1-3-8(4-2-7)13-10(16)9-6-12-15-14-9/h1-4,6H,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRIUKNUUDTAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile](/img/structure/B2732154.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)

![1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2732159.png)

![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)

![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2732164.png)

![2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2732170.png)

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2732173.png)